

# An In Vitro Comparative Analysis of Enteric-Coated Pancreatin Preparations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pancreatin*

Cat. No.: *B1164899*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of various commercially available enteric-coated **pancreatin** preparations. The performance of these products is evaluated based on key parameters such as enzyme activity, dissolution profiles under simulated physiological pH conditions, and stability in acidic environments. The data presented is compiled from multiple scientific studies to offer a comprehensive overview for research, development, and clinical consideration. Pancreatic enzyme replacement therapy is the standard of care for exocrine pancreatic insufficiency, and the efficacy of these treatments is highly dependent on the formulation's ability to protect the enzymes from gastric acid and release them in the duodenum.[1][2][3][4]

## Comparative Performance Data

The following tables summarize the quantitative data from various in vitro studies, comparing different enteric-coated **pancreatin** preparations. These studies highlight significant variability among products, even those with similar labeled enzyme content, underscoring that they may not be bioequivalent.[1][2][4][5]

## Table 1: Lipase Activity as a Percentage of Labeled Claim

| Preparation                     | Lipase Activity (% of Labeled Claim) | Reference |
|---------------------------------|--------------------------------------|-----------|
| Creon® 20 Minimicrospheres      | >120%                                | [5]       |
| Pancrease® MT 20                | >120%                                | [5]       |
| Ultrase® MT 20                  | >120%                                | [5]       |
| Pangestyme™ CN-20               | >165% (in 4 of 5 batches)            | [5]       |
| Pancrelipase 20,000 URL         | ~100%                                | [5]       |
| Lipram® CR 20                   | >165% (in 1 of 4 batches)            | [5]       |
| Creon® (10,000, 25,000, 40,000) | >90%                                 | [3]       |
| Agna™ (10,000, 25,000)          | <90%                                 | [3]       |
| Enzar™ (10,000)                 | <90%                                 | [3]       |
| Panlipase® (10,000, 25,000)     | <90%                                 | [3]       |
| Kreon® (10,000, 25,000)         | ≥100%                                | [4]       |
| Lipancrea® (8,000, 16,000)      | ≥100%                                | [4]       |

**Table 2: Dissolution and Enzyme Release at Various pH Levels**

| Preparation                                         | pH 5.0                                          | pH 5.2 | pH 5.4                                       | pH 5.6 | pH ≥ 5.8                        | Reference |
|-----------------------------------------------------|-------------------------------------------------|--------|----------------------------------------------|--------|---------------------------------|-----------|
| %<br>Dissolution<br>within 30<br>min                |                                                 |        |                                              |        |                                 |           |
| Creon®                                              | ≤15%                                            | -      | -                                            | >90%   | >90%                            | [6]       |
| Creon®<br>Forte                                     | ≤15%                                            | -      | -                                            | >90%   | >90%                            | [6]       |
| Pancrease<br>®                                      | ≤15%                                            | -      | -                                            | -      | >90%                            | [6]       |
| Pancrease<br>® HL                                   | 43%                                             | >50%   | -                                            | >90%   | >90%                            | [6]       |
| Panzytrat®                                          | ≤15%                                            | >50%   | -                                            | >90%   | >90%                            | [6]       |
| Enzyme<br>Release<br>Onset (pH)                     |                                                 |        |                                              |        |                                 |           |
| Eurobiol®<br>25000                                  | Significant<br>release ( $t_{1/2}$<br>= 71 min) | -      | -                                            | -      | -                               | [1][2]    |
| Creon®<br>25000                                     | -                                               | -      | Release<br>begins ( $t_{1/2}$<br>= 49.2 min) | -      | -                               | [1][2]    |
| % Lipase<br>Activity<br>Released<br>after 60<br>min |                                                 |        |                                              |        |                                 |           |
| Creon® 20<br>Minimicros<br>pheres                   | Minimal                                         | -      | -                                            | -      | Rapid<br>release at<br>pH ≥ 6.0 | [5]       |

|                                          |                      |   |   |   |                                   |     |
|------------------------------------------|----------------------|---|---|---|-----------------------------------|-----|
| Lipram®<br>CR 20                         | Minimal              | - | - | - | Rapid<br>release at<br>pH ≥6.0    | [5] |
| Pangestym<br>e™ CN-20                    | 72-78%               | - | - | - | -                                 | [5] |
| Pancrelipa-<br>se 20,000                 | 61-68%               | - | - | - | -                                 | [5] |
| URL                                      |                      |   |   |   |                                   |     |
| Creon®<br>and<br>Agna™<br>products       | No release           | - | - | - | Immediate<br>release at<br>pH 6.0 | [3] |
| Enzar™<br>and<br>Panlipase<br>® products | Premature<br>release | - | - | - | -                                 | [3] |

**Table 3: Acid Stability (Residual Lipase Activity after Exposure to Simulated Gastric Fluid)**

| Preparation                | Residual Lipase Activity      | Test Conditions                           | Reference |
|----------------------------|-------------------------------|-------------------------------------------|-----------|
| Creon® 20 Minimicrospheres | >80%                          | pH < 6.0                                  | [5]       |
| Lipram® CR 20              | >80%                          | pH < 6.0                                  | [5]       |
| Ultrase® MT 20             | >80%                          | pH < 6.0                                  | [5]       |
| Pancrease® MT 20           | >80%                          | pH < 6.0                                  | [5]       |
| Pangestyme™ CN-20          | 9% to 75% (batch variability) | 2 hours at pH 1.0                         | [5]       |
| Pancrelipase 20,000 URL    | 1%                            | 2 hours at pH 1.0                         | [5]       |
| Creon®, Agna™, Enzar™      | Protected                     | 2 hours in simulated gastric fluid (pH 1) | [3]       |
| Panlipase®                 | Significantly reduced         | 2 hours in simulated gastric fluid (pH 1) | [3]       |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

## Dissolution Testing

This test evaluates the release of enzymes from the enteric-coated preparations at different pH levels, simulating the transit from the stomach to the small intestine.

- Apparatus: USP Dissolution Testing Apparatus (e.g., paddle method).
- Procedure:
  - Two capsules of the **pancreatin** preparation are placed in a buffer solution at 37°C.[6]
  - The dissolution medium is stirred, typically at 125 rpm.[6]

- A two-stage dissolution test is often employed:
  - Acid Stage (Simulated Gastric Fluid): The preparation is first exposed to an acidic medium (e.g., pH 1.0-4.0) for a specified period (e.g., 1-2 hours) to assess the resistance of the enteric coating.[3][5][7]
  - Buffer Stage (Simulated Intestinal Fluid): The preparation is then transferred to a buffer solution with a higher pH (e.g., pH 5.0 to 6.8) to simulate the conditions of the duodenum.[5][6][8]
- Samples of the dissolution medium are collected at regular intervals.[6]
- The concentration of released protein (as an indicator of enzyme release) is measured by monitoring the extinction at 280 nm, or the activity of a specific enzyme (typically lipase) is assayed.[6]

## Enzyme Activity Assays

These assays quantify the enzymatic activity of lipase, amylase, and protease in the preparations.

- Lipase Activity:
  - Method: A common method is the pH-stat technique.[9]
  - Principle: The hydrolysis of a substrate (e.g., olive oil or tributyrin) by lipase releases free fatty acids. The pH-stat automatically titrates these fatty acids with a standardized sodium hydroxide (NaOH) solution to maintain a constant pH. The rate of NaOH consumption is proportional to the lipase activity.[9]
  - Procedure: The assay is typically performed according to European Pharmacopoeia (EP) or United States Pharmacopeia (USP) guidelines.[3][8]
- Amylase Activity:
  - Method: Spectrophotometric stop reaction.[9]

- Principle: Amylase hydrolyzes starch into reducing sugars (like maltose). The amount of reducing sugar produced is quantified colorimetrically after reaction with 3,5-dinitrosalicylic acid.[9]
- Unit Definition: One unit typically liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 and 20°C.[9]
- Protease Activity:
  - Method: Spectrophotometric assay using a substrate like casein.
  - Principle: Protease digests the casein substrate. The reaction is stopped, and the undigested casein is precipitated. The amount of soluble peptides remaining in the supernatant is measured by absorbance at a specific wavelength.

## Visualizations

### In Vitro Evaluation Workflow for Enteric-Coated Pancreatin



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro analysis of **pancreatin** preparations.

## Logical Relationship of Pancreatin Formulation to Therapeutic Action



[Click to download full resolution via product page](#)

Caption: The journey of an enteric-coated **pancreatin** preparation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro comparative study of three pancreatic enzyme preparations: dissolution profiles, active enzyme release and acid stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Comparison of Pancreatic Enzyme Preparations Available in the Indian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Comparison of Physical Parameters, Enzyme Activity, Acid Resistance, and pH Dissolution Characteristics of Enteric-Coated Pancreatic Enzyme Preparations: Implications for Clinical Variability and Pharmacy Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro dissolution profiles of enteric-coated microsphere/microtablet pancreatin preparations at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2741766A1 - Method for dissolution testing of solid compositions containing digestive enzymes - Google Patents [patents.google.com]
- 8. Enzyme content and acid stability of enteric-coated pancreatic enzyme products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In Vitro Comparative Analysis of Enteric-Coated Pancreatin Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164899#in-vitro-comparison-of-enteric-coated-pancreatin-preparations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)